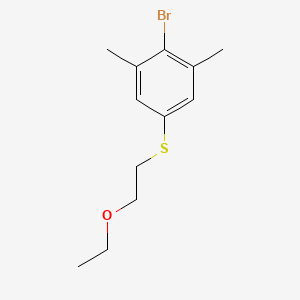

(4-Bromo-3,5-dimethylphenyl)(2-ethoxyethyl)sulfane

Description

Structure

3D Structure

Properties

IUPAC Name |

2-bromo-5-(2-ethoxyethylsulfanyl)-1,3-dimethylbenzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17BrOS/c1-4-14-5-6-15-11-7-9(2)12(13)10(3)8-11/h7-8H,4-6H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IHIUEMIEYBSOJP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOCCSC1=CC(=C(C(=C1)C)Br)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17BrOS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

289.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Strategies and Methodologies for Thioether Formation

Transition-Metal-Catalyzed Cross-Coupling Approaches

Transition-metal catalysis is a powerful and versatile strategy for the formation of C-S bonds, providing access to a wide array of thioethers with high efficiency and functional group tolerance. acsgcipr.org These methods typically involve the reaction of an aryl halide or pseudohalide with a thiol or a thiol equivalent in the presence of a metal catalyst.

Palladium-catalyzed cross-coupling reactions are among the most reliable methods for the synthesis of aryl thioethers. nih.gov The Migita coupling, first reported in 1978, involves the reaction of an aryl halide with a thiol in the presence of a palladium catalyst and a base. thieme-connect.com This reaction has been extensively developed and is now a widely used method for the formation of C-S bonds. nih.gov

The catalytic cycle is generally believed to proceed through a sequence of oxidative addition, ligand exchange, and reductive elimination. thieme-connect.de The choice of ligand is crucial for the success of the reaction, with various phosphine-based ligands being developed to improve catalyst activity and substrate scope. nih.gov

Key Features of Palladium-Catalyzed C-S Coupling:

Broad Substrate Scope: Tolerates a wide range of functional groups on both the aryl halide and the thiol. nih.gov

Mild Reaction Conditions: Many modern catalyst systems operate at or near room temperature. nih.gov

High Yields: Generally provides good to excellent yields of the desired thioether.

Table 1: Representative Examples of Palladium-Catalyzed Thioether Synthesis

| Aryl Halide | Thiol | Catalyst System | Conditions | Yield (%) |

|---|---|---|---|---|

| 4-Bromotoluene | Thiophenol | Pd(OAc)₂ / DiPPF | Toluene, 110 °C | 95 |

| 1-Iodonaphthalene | Ethanethiol | Pd₂(dba)₃ / Xantphos | Dioxane, 100 °C | 88 |

| 2-Chloropyridine | Benzylthiol | Pd/C | Water, 80 °C | 92 |

This table presents representative data and is not an exhaustive list.

Nickel catalysis has emerged as a cost-effective and powerful alternative to palladium for C-S bond formation. nih.gov Nickel catalysts can promote the cross-coupling of aryl halides with thiols, and in some cases, can even facilitate the coupling of aryl thioethers with aryl bromides, leading to the formation of diaryl sulfides. acs.orgnih.govfigshare.com These reactions often proceed under mild conditions and exhibit a broad substrate scope. acs.org

Recent advancements have focused on the development of well-defined nickel precatalysts and ligands that allow for the efficient coupling of a wide range of substrates, including sterically hindered ones. chemrxiv.org Nickel-catalyzed methods are particularly valuable for the activation of less reactive aryl chlorides. bohrium.com

Key Features of Nickel-Catalyzed C-S Coupling:

Cost-Effective: Nickel is a more abundant and less expensive metal than palladium.

High Reactivity: Can couple a wide range of aryl halides, including chlorides. rsc.org

Functional Group Tolerance: Compatible with a variety of functional groups. acs.org

Table 2: Examples of Nickel-Catalyzed Thioether Synthesis

| Aryl Halide/Thioether | Coupling Partner | Catalyst System | Conditions | Yield (%) |

|---|---|---|---|---|

| 4-Chlorotoluene | Thiophenol | NiCl₂(dppe) | DMF, 120 °C | 85 |

| Phenyl sulfide (B99878) | 4-Bromobenzonitrile | NiCl₂(PCy₃)₂ / Mg | THF, 25 °C | 78 |

| 2-Bromopyridine | Ethanethiol | Ni(cod)₂ / dcype | Dioxane, 80 °C | 90 |

This table presents representative data and is not an exhaustive list.

Copper-catalyzed C-S bond formation, often referred to as Ullmann-type coupling, is a classical and still widely used method for the synthesis of aryl thioethers. organic-chemistry.org These reactions typically involve the coupling of an aryl halide with a thiol in the presence of a copper catalyst and a base, often at elevated temperatures. thieme-connect.com

While traditional Ullmann conditions can be harsh, modern advancements have led to the development of milder and more efficient catalytic systems, often employing ligands to facilitate the reaction. researchgate.net Ligand-free protocols have also been developed, offering a simpler and more cost-effective approach. researchgate.net

Key Features of Copper-Catalyzed C-S Coupling:

Readily Available Catalyst: Copper salts are inexpensive and readily available.

Versatility: Can be used to synthesize a wide range of aryl thioethers. nih.gov

Improving Conditions: Modern methods offer milder reaction conditions. sioc-journal.cn

Table 3: Examples of Copper-Catalyzed Thioether Synthesis

| Aryl Halide | Thiol | Catalyst System | Conditions | Yield (%) |

|---|---|---|---|---|

| 4-Iodoanisole | Thiophenol | CuI / L-proline | DMSO, 90 °C | 92 |

| 1-Bromonaphthalene | Ethanethiol | CuO nanoparticles | Toluene, 110 °C | 85 |

| 2-Chlorobenzonitrile | Benzylthiol | Cu₂O / Phenanthroline | DMF, 130 °C | 88 |

This table presents representative data and is not an exhaustive list.

Metal-Free and Organocatalyzed Thioether Synthesis

In recent years, there has been a growing interest in developing metal-free and organocatalyzed methods for thioether synthesis to avoid the potential for metal contamination in the final products. rsc.org These approaches offer a more sustainable and environmentally friendly alternative to traditional metal-catalyzed reactions. nih.gov

Visible-light photoredox catalysis has emerged as a powerful tool for the formation of C-S bonds under mild and environmentally benign conditions. nih.gov These reactions utilize a photocatalyst that, upon absorption of visible light, can initiate a single-electron transfer process to generate reactive intermediates that lead to the formation of the thioether product. thieme.de

This approach has been successfully applied to the coupling of thiols with aryl halides and other substrates, often without the need for a transition metal co-catalyst. rsc.orgresearchgate.net The reactions are typically carried out at room temperature and tolerate a wide range of functional groups.

Key Features of Visible-Light-Promoted C-S Coupling:

Mild Reaction Conditions: Reactions are often performed at ambient temperature.

High Functional Group Tolerance: Compatible with a broad range of sensitive functional groups.

Sustainable Approach: Utilizes visible light as a renewable energy source.

Table 4: Examples of Visible-Light-Promoted Thioether Synthesis

| Aryl Halide | Thiol | Photocatalyst | Conditions | Yield (%) |

|---|---|---|---|---|

| 4-Iodoacetophenone | Thiophenol | Eosin Y | Acetonitrile, Blue LED | 90 |

| 1-Bromonaphthalene | Ethanethiol | Ru(bpy)₃Cl₂ | DMF, Green LED | 82 |

| 4-Bromo-N,N-dimethylaniline | Benzylthiol | fac-Ir(ppy)₃ | DMSO, White LED | 88 |

This table presents representative data and is not an exhaustive list.

Nucleophilic aromatic substitution (SNAr) is a fundamental reaction in organic chemistry that can be utilized for the synthesis of aryl thioethers. wikipedia.org This reaction involves the attack of a nucleophilic thiol or thiolate on an electron-deficient aromatic ring, leading to the displacement of a leaving group, typically a halide. acsgcipr.org

The SNAr reaction is most efficient when the aromatic ring is activated by the presence of strong electron-withdrawing groups in the ortho and/or para positions to the leaving group. chemrxiv.org The reaction is typically carried out in the presence of a base to generate the more nucleophilic thiolate anion. researchgate.net

Key Features of SNAr for Thioether Synthesis:

Metal-Free: Does not require a transition metal catalyst.

Predictable Regioselectivity: The position of the electron-withdrawing groups dictates the site of substitution.

Readily Available Starting Materials: Electron-deficient aryl halides are often commercially available.

Table 5: Examples of Thioether Synthesis via SNAr

| Aryl Halide | Thiol | Base | Conditions | Yield (%) |

|---|---|---|---|---|

| 1-Fluoro-4-nitrobenzene | Thiophenol | K₂CO₃ | DMF, 100 °C | 95 |

| 2,4-Dinitrochlorobenzene | Ethanethiol | NaH | THF, 25 °C | 98 |

| 4-Chloro-3-nitrobenzotrifluoride | Benzylthiol | Cs₂CO₃ | Acetonitrile, 80 °C | 92 |

This table presents representative data and is not an exhaustive list.

Thiol-Free Reagent Approaches (e.g., Using Thiourea (B124793) or Xanthates)

Traditional thioether synthesis often relies on the use of thiols, which are notoriously malodorous and susceptible to oxidation. To circumvent these issues, several thiol-free methods have been developed, employing stable and odorless sulfur surrogates like thiourea and xanthates. These approaches offer significant practical advantages in terms of handling and safety.

Thiourea-Mediated Synthesis:

Thiourea serves as an effective sulfur source for the synthesis of both symmetrical and unsymmetrical thioethers. The general strategy involves the reaction of an alkyl or aryl halide with thiourea to form an isothiouronium salt intermediate. This salt can then be hydrolyzed under basic conditions to generate a thiolate anion in situ, which subsequently reacts with a second electrophile to yield the desired thioether. This one-pot procedure avoids the isolation of the foul-smelling thiol.

For the synthesis of an unsymmetrical thioether, the process can be performed sequentially. An initial chloro compound reacts with a carefully controlled amount of thiourea (typically slightly less than one equivalent) in a suitable solvent like ethanol. This mixture is heated to form the corresponding thiol intermediate. Without isolating the thiol, a second, different halo derivative is added to the reaction mixture, which is then further heated to produce the unsymmetrical thioether. This methodology has been shown to be efficient and regioselective, avoiding the formation of significant byproducts.

A proposed mechanism for this transformation begins with the aromatic nucleophilic substitution (SNAr) reaction between a chloro compound and thiourea, which acts as the sulfur source, to form an isothiouronium salt. This intermediate is then converted to the corresponding thiol. The in situ generated thiol can then react with another halo derivative to furnish the final unsymmetrical thioether.

Xanthate-Based Approaches:

Xanthates are another class of odorless and stable thiol-free reagents that have gained traction in thioether synthesis. These compounds, which can be readily prepared from alcohols and carbon disulfide, serve as versatile sulfur surrogates. In a typical reaction, an O-alkyl xanthate salt reacts with an aryl or alkyl halide. This can proceed through a nucleophilic substitution or a cross-coupling reaction to form an S-aryl or S-alkyl xanthate intermediate. Subsequent transformation of this intermediate leads to the formation of the thioether.

Recent advancements have demonstrated that the reaction of diaryliodonium salts with xanthate salts provides an operationally simple, transition-metal-free method for the synthesis of alkyl aryl thioethers. This protocol exhibits high functional group tolerance. The reaction likely proceeds through the formation of xanthate intermediates which are generated from the nucleophilic substitution of halides with the xanthate salt.

The table below summarizes the key features of these two thiol-free approaches.

| Reagent | Advantages | General Reaction Scheme |

| Thiourea | Odorless, stable, inexpensive, allows for one-pot synthesis of unsymmetrical thioethers. | R-X + H₂NCSNH₂ → [R-SC(NH₂)₂]⁺X⁻ → [R-S⁻] → R-S-R' |

| Xanthates | Odorless, low toxicity, stable, applicable in both transition-metal-catalyzed and metal-free systems. | R-X + ROCS₂K → R-S-C(=S)OR → R-S-R' |

Formation of Unsymmetrical Thioethers (General Methods Applicable)

The synthesis of unsymmetrical thioethers, where two different organic moieties are attached to the sulfur atom, is of significant interest in organic chemistry. Many of the thiol-free methods described above are particularly well-suited for this purpose. The key to forming an unsymmetrical thioether is the sequential introduction of the two different R groups.

One of the most common and straightforward general methods involves the in situ generation of a thiolate from one starting material, followed by its reaction with a second, different electrophile. This can be effectively achieved using thiourea as the sulfur source in a one-pot reaction. The initial reaction of a halide with thiourea forms the isothiouronium salt, which upon basic hydrolysis, yields the thiolate. This thiolate is not isolated but is immediately allowed to react with a second, different halide to produce the unsymmetrical thioether. This approach is advantageous as it avoids the handling of volatile and unpleasant thiols.

The reaction conditions for the synthesis of unsymmetrical thioethers using thiourea typically involve mixing a chloro compound with slightly less than one equivalent of thiourea in a solvent like absolute ethanol under an inert atmosphere. The mixture is refluxed for several hours. After cooling, the second chloro derivative is added, and the mixture is refluxed again for an extended period to yield the final product.

Another versatile approach to unsymmetrical thioethers is through the use of xanthates. An O-alkyl xanthate can be reacted with an aryl halide to form an S-aryl xanthate. This intermediate can then be further manipulated to introduce a different alkyl group, resulting in an unsymmetrical aryl alkyl thioether. This method provides a high degree of control over the final structure of the product.

The following table outlines a general comparison of reaction parameters for the synthesis of unsymmetrical thioethers using thiourea.

| Parameter | Condition |

| Sulfur Source | Thiourea |

| Solvent | Absolute Ethanol |

| Atmosphere | Nitrogen |

| Reaction Type | One-pot, sequential addition |

| Temperature | Reflux |

Stereoselective and Stereospecific Synthesis Considerations in Aryl Alkyl Sulfane Construction

The construction of aryl alkyl sulfanes that contain stereocenters necessitates careful consideration of stereoselective and stereospecific synthetic methods. The stereochemistry of the final product is determined by the mechanism of the carbon-sulfur bond-forming reaction and the nature of the starting materials.

One of the fundamental approaches to creating a chiral thioether is through a stereospecific nucleophilic substitution (SN2) reaction. In this scenario, a chiral alkyl electrophile with a good leaving group at the stereocenter is reacted with an aryl thiolate nucleophile. The SN2 mechanism proceeds with an inversion of configuration at the stereocenter. Therefore, if the starting alkyl halide has a defined stereochemistry, the resulting aryl alkyl sulfane will have the opposite configuration. This method is highly reliable for establishing a stereocenter at the carbon atom directly attached to the sulfur.

For instance, in the synthesis of a molecule like (4-Bromo-3,5-dimethylphenyl)(2-ethoxyethyl)sulfane, if a chiral precursor for the 2-ethoxyethyl group is used, such as a chiral 2-ethoxyethyl tosylate, its reaction with 4-bromo-3,5-dimethylthiophenol would proceed via an SN2 pathway, leading to a product with inverted stereochemistry at the chiral center.

Another strategy involves the stereoselective addition of an arylthiol to a prochiral alkene. This can be achieved using chiral catalysts to control the facial selectivity of the addition, leading to an enantioenriched product. While this is a powerful method for creating new stereocenters, it is often more complex to implement than stereospecific substitution reactions.

In cases where the desired stereocenter is not directly at the site of C-S bond formation, the stereochemical integrity of the starting material must be maintained throughout the reaction sequence. For the 2-ethoxyethyl moiety, if the chirality is at the 1-position (i.e., CH(CH₃)OEt), the SN2 reaction at a neighboring carbon would not affect this stereocenter.

The choice of synthetic route will ultimately depend on the availability of chiral starting materials and the desired stereochemical outcome. For the construction of a specific enantiomer of an aryl alkyl sulfane, a stereospecific route starting from an enantiomerically pure precursor is often the most efficient approach.

Chemical Transformations and Reactivity Profiles

Reactivity of the Sulfane Linkage (C-S Bond)

The sulfur atom in the sulfane linkage is a versatile reaction center, susceptible to both cleavage and oxidation reactions. These transformations are fundamental in modifying the core structure of the molecule and introducing new functionalities.

C-S Bond Cleavage Reactions (e.g., for Biaryl Synthesis)

While direct C-S bond cleavage in aryl alkyl sulfanes can be challenging, this functional group serves as a precursor to moieties that are more amenable to such transformations. The sulfane can be oxidized to a sulfone, which can then participate in desulfinative cross-coupling reactions to form biaryl compounds. This two-step sequence provides an indirect method for utilizing the C-S bond as a synthetic handle for C-C bond formation.

In a related context, nickel-catalyzed intramolecular desulfinative coupling of diaryl sulfones has been demonstrated to yield biaryls via the extrusion of sulfur dioxide. richmond.edu This suggests that (4-Bromo-3,5-dimethylphenyl)(2-ethoxyethyl)sulfone, upon oxidation to the corresponding sulfone, could potentially undergo analogous intermolecular cross-coupling reactions with a suitable aryl partner in the presence of a nickel catalyst. The key step in such a catalytic cycle would be the cleavage of the C-SO2 bond. richmond.edu

Furthermore, transition-metal-catalyzed C-S bond activation in thioesters has been explored for the synthesis of biaryl ketones. organicreactions.org Although the substrate is an aryl alkyl sulfane, these findings highlight the ongoing development of methodologies for C-S bond cleavage in organosulfur compounds for the construction of biaryl systems.

Oxidation of the Sulfane Moiety (e.g., to Sulfoxides and Sulfones)

The sulfur atom in (4-Bromo-3,5-dimethylphenyl)(2-ethoxyethyl)sulfane is readily oxidized to higher oxidation states, namely sulfoxide (B87167) and sulfone. This transformation significantly alters the electronic properties and reactivity of the sulfur-containing functional group. A variety of oxidizing agents can be employed for this purpose, with hydrogen peroxide being a common and environmentally benign choice. wikipedia.orgwikipedia.orglumenlearning.comkhanacademy.orgwikipedia.org

The selective oxidation to either the sulfoxide or the sulfone can often be controlled by the reaction conditions, such as the stoichiometry of the oxidant and the choice of catalyst. For instance, the use of hydrogen peroxide in glacial acetic acid has been shown to be a highly selective method for the oxidation of sulfides to sulfoxides. wikipedia.org On the other hand, complete oxidation to the sulfone can be achieved with an excess of hydrogen peroxide, sometimes in the presence of a catalyst like Amberlyst 15 or carboxylated multi-walled carbon nanotubes. wikipedia.orgwikipedia.org

| Oxidizing System | Product | Key Features | Reference |

|---|---|---|---|

| H₂O₂ / Acetic Acid | Sulfoxide | High selectivity, mild conditions, metal-free. | wikipedia.org |

| H₂O₂ / Mn₂ZnO₄ Nanoparticles | Sulfoxide | Heterogeneous catalyst, selective oxidation. | lumenlearning.com |

| H₂O₂ / MWCNTs-COOH | Sulfone | Heterogeneous nanocatalyst, solvent-free conditions. | wikipedia.org |

| H₂O₂ / Acetic Acid / Amberlyst 15 | Sulfone | Effective for complete oxidation to sulfone. | wikipedia.org |

Reactivity of the Bromine Moiety (C-Br Bond)

The carbon-bromine bond on the aromatic ring is a key site for the introduction of new carbon-carbon and carbon-heteroatom bonds through various coupling and substitution reactions.

Cross-Coupling Reactions at the Aryl Bromide Site

The aryl bromide functionality of this compound is a prime substrate for palladium-catalyzed cross-coupling reactions, such as the Suzuki and Heck reactions. These reactions are powerful tools for the formation of C-C bonds and the synthesis of complex organic molecules.

The Suzuki reaction involves the coupling of the aryl bromide with an organoboron compound, typically a boronic acid or its ester, in the presence of a palladium catalyst and a base. libretexts.orgvanderbilt.eduyoutube.com This reaction is known for its mild conditions and tolerance of a wide range of functional groups. The steric hindrance from the two methyl groups ortho to the bromine atom in the target molecule might influence the reaction rate, but successful couplings of sterically hindered aryl bromides have been reported.

The Heck reaction couples the aryl bromide with an alkene in the presence of a palladium catalyst and a base to form a new C-C bond at the vinylic position. libretexts.orgyoutube.comguidechem.comwikipedia.org This reaction is highly stereoselective, typically affording the trans-alkene. The specific conditions, including the choice of catalyst, base, and solvent, can be optimized to achieve high yields.

| Reaction | Coupling Partner | Catalyst System (Typical) | Product Type | Reference |

|---|---|---|---|---|

| Suzuki Coupling | Arylboronic acid | Pd(PPh₃)₄ / Base | Biaryl | libretexts.orgvanderbilt.eduyoutube.com |

| Heck Coupling | Alkene | Pd(OAc)₂ / PPh₃ / Base | Substituted alkene | libretexts.orgguidechem.comwikipedia.org |

Nucleophilic Displacement Reactions on the Aryl Bromide

Direct nucleophilic aromatic substitution (SNA) of the bromine atom in this compound is generally challenging. The aromatic ring is not activated by strong electron-withdrawing groups in the ortho or para positions, which are typically required to stabilize the negatively charged Meisenheimer intermediate formed during the reaction. libretexts.orgpressbooks.publibretexts.orgyoutube.com Therefore, harsh reaction conditions, such as high temperatures and strong nucleophiles, would likely be necessary to effect a substitution.

Alternative mechanisms for nucleophilic substitution on aryl halides exist, such as the benzyne (B1209423) mechanism, which involves an elimination-addition sequence. libretexts.org This pathway, however, often leads to a mixture of regioisomers, which could be a complicating factor in the case of the symmetrically substituted aromatic ring of the target molecule.

Transformations of the Alkoxyethyl Chain

The 2-ethoxyethyl group attached to the sulfur atom also presents opportunities for chemical modification, primarily through reactions involving the ether linkage or the α-carbon to the sulfur atom after oxidation.

One potential transformation is the cleavage of the ether bond . Ethers can be cleaved under strongly acidic conditions, typically with hydrohalic acids like HBr or HI. libretexts.orglibretexts.org This reaction would likely proceed via an SN2 mechanism at the less hindered ethyl group of the ethoxy moiety, yielding the corresponding alcohol and ethyl halide.

Another important reaction, which becomes accessible after oxidation of the sulfane to a sulfoxide, is the Pummerer rearrangement . organicreactions.orgwikipedia.org This reaction occurs when a sulfoxide with at least one α-hydrogen is treated with an activating agent, such as acetic anhydride. The reaction leads to the formation of an α-acyloxy thioether. In the case of the sulfoxide derived from this compound, the Pummerer rearrangement could potentially occur on the methylene (B1212753) group adjacent to the sulfur, leading to a functionalized thioether. This transformation provides a pathway to introduce new functional groups at the α-position of the original sulfane.

Functional Group Interconversions and Derivatization in Aryl Alkyl Sulfane Systems

The reactivity of this compound is primarily dictated by the three key functional groups present in its structure: the aryl bromide, the thioether (sulfane), and the ether. Each of these groups offers a distinct handle for chemical modification, allowing for a range of functional group interconversions and the synthesis of diverse derivatives. The steric hindrance provided by the two methyl groups on the aromatic ring can also influence the regioselectivity and rate of these transformations.

Transformations Involving the Aryl Bromide Moiety

The carbon-bromine bond on the aromatic ring is a versatile site for derivatization, most notably through transition-metal-catalyzed cross-coupling reactions. These reactions are fundamental in synthetic organic chemistry for the formation of new carbon-carbon and carbon-heteroatom bonds.

Suzuki-Miyaura Coupling: This palladium-catalyzed reaction is a powerful method for forming a new carbon-carbon bond by coupling the aryl bromide with an organoboron compound, such as a boronic acid or boronic ester. libretexts.orgfiveable.me This would replace the bromine atom with a new aryl, vinyl, or alkyl group, significantly increasing the molecular complexity. The general mechanism involves the oxidative addition of the aryl bromide to a palladium(0) complex, followed by transmetalation with the boronic acid derivative and subsequent reductive elimination to yield the coupled product and regenerate the catalyst. libretexts.org

Heck Coupling: In the Heck reaction, the aryl bromide can be coupled with an alkene in the presence of a palladium catalyst and a base. This results in the formation of a new carbon-carbon bond at the less substituted carbon of the alkene, leading to the synthesis of substituted styrenyl derivatives.

Sonogashira Coupling: This palladium and copper co-catalyzed reaction enables the coupling of the aryl bromide with a terminal alkyne. This transformation is highly efficient for the synthesis of aryl alkynes, which are valuable intermediates in organic synthesis.

Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction allows for the formation of a carbon-nitrogen bond by reacting the aryl bromide with a primary or secondary amine. This provides a direct route to aniline (B41778) derivatives, which are prevalent in pharmaceuticals and material science.

C-S Coupling Reactions: The aryl bromide can also undergo coupling with thiols to form diaryl or aryl alkyl sulfides. organic-chemistry.orgnih.gov While the parent compound is already a sulfide (B99878), this reaction could be used to introduce a different sulfur-containing moiety if the original thioether was first cleaved or modified.

Below is a table summarizing potential cross-coupling reactions at the aryl bromide position.

| Reaction Name | Coupling Partner | Catalyst System (Typical) | Product Type |

| Suzuki-Miyaura | R-B(OH)₂ | Pd(PPh₃)₄, base | Aryl-R |

| Heck | Alkene | Pd(OAc)₂, PPh₃, base | Aryl-alkene |

| Sonogashira | Terminal Alkyne | PdCl₂(PPh₃)₂, CuI, base | Aryl-alkyne |

| Buchwald-Hartwig | R₂NH | Pd₂(dba)₃, ligand, base | Aryl-NR₂ |

Reactivity of the Thioether Linkage

The sulfur atom of the thioether is nucleophilic and can be readily oxidized to higher oxidation states, namely sulfoxides and sulfones. These transformations alter the electronic and steric properties of the molecule, which can be useful for modulating biological activity or for further synthetic manipulations.

Oxidation to Sulfoxide: Selective oxidation of the sulfide to the corresponding sulfoxide can be achieved using a variety of mild oxidizing agents. A common and environmentally friendly method involves the use of hydrogen peroxide in a solvent like acetic acid. nih.gov This reaction is typically highly selective, yielding the sulfoxide with minimal over-oxidation to the sulfone. nih.gov Other reagents such as meta-chloroperoxybenzoic acid (m-CPBA) or sodium periodate (B1199274) can also be employed. The resulting sulfoxide introduces a chiral center at the sulfur atom if the two substituents are different.

Oxidation to Sulfone: Stronger oxidizing agents or harsher reaction conditions will lead to the formation of the sulfone. For instance, using an excess of hydrogen peroxide or reagents like potassium permanganate (B83412) will typically oxidize the sulfide directly to the sulfone. Sulfones are generally more stable and less reactive than sulfoxides.

| Sulfur Oxidation State | Functional Group | Typical Reagent | Key Features of Product |

| +2 | Sulfide (Sulfane) | - | Nucleophilic sulfur |

| +4 | Sulfoxide | H₂O₂, m-CPBA | Chiral center at sulfur, polar |

| +6 | Sulfone | Excess H₂O₂, KMnO₄ | Highly polar, stable |

Transformations of the Ethoxyethyl Side Chain

The ether linkage in the 2-ethoxyethyl group is generally stable but can be cleaved under specific, often harsh, conditions using strong acids. libretexts.orgopenstax.org

Ether Cleavage: Treatment with strong acids such as hydrobromic acid (HBr) or hydroiodic acid (HI) can lead to the cleavage of the C-O bond of the ether. libretexts.orgmasterorganicchemistry.comlibretexts.org In the case of an alkyl aryl ether, the cleavage typically occurs to give a phenol (B47542) and an alkyl halide. libretexts.org For this compound, the ether is an alkyl ether. The reaction would likely proceed via an SN2 mechanism, where the halide ion attacks the less sterically hindered ethyl group, leading to the formation of a 2-(4-bromo-3,5-dimethylphenylthio)ethanol derivative and an ethyl halide.

The potential derivatization via ether cleavage is outlined below.

| Reaction | Reagent | Potential Products |

| Ether Cleavage | HBr or HI | 2-(4-bromo-3,5-dimethylphenylthio)ethanol, Ethyl bromide/iodide |

Mechanistic Investigations of Thioether Reactions

Elucidation of Catalytic Cycles in C-S Cross-Coupling

The formation of the carbon-sulfur bond in aryl alkyl sulfanes like (4-Bromo-3,5-dimethylphenyl)(2-ethoxyethyl)sulfane is often achieved through transition metal-catalyzed cross-coupling reactions. These reactions typically involve the coupling of an aryl halide with a thiol. jst.go.jpresearchgate.net Palladium, copper, and nickel are the most common catalysts for these transformations. unipr.itorganic-chemistry.orgnih.gov

The generally accepted catalytic cycle for a palladium-catalyzed C-S cross-coupling reaction involves several key steps:

Oxidative Addition: The active Pd(0) catalyst reacts with the aryl halide (e.g., 4-bromo-3,5-dimethyltoluene) to form a Pd(II) intermediate.

Ligand Exchange/Thiolate Formation: The thiol (e.g., 2-ethoxyethanethiol) coordinates to the palladium center, often with the assistance of a base to form a more nucleophilic thiolate.

Reductive Elimination: The aryl and thiolate groups on the palladium complex couple, forming the C-S bond of the final thioether product and regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.

While this is a common pathway, variations exist depending on the specific catalyst system and substrates. For instance, some copper-catalyzed C-S couplings are proposed to proceed through a Cu(I)/Cu(III) cycle. nih.gov The choice of ligands, base, and solvent can significantly influence the efficiency and mechanism of the reaction.

Table 1: Comparison of Catalytic Systems for C-S Cross-Coupling of Aryl Bromides with Alkyl Thiols

| Catalyst Precursor | Ligand | Base | Solvent | Typical Temperature (°C) |

|---|---|---|---|---|

| Pd(OAc)₂ | Xantphos | Cs₂CO₃ | Toluene | 100-120 |

| CuI | 1,10-Phenanthroline | K₂CO₃ | DMF | 80-110 |

This table presents typical conditions for related reactions and is for illustrative purposes.

Radical Pathways in Organic Sulfur Chemistry

While many C-S bond formations are explained by polar, ionic mechanisms, radical pathways have also been identified, particularly under photoredox or thermal initiation conditions. nih.govmdpi.com For a compound like this compound, radical reactions could be initiated at several sites.

A plausible radical-mediated C-S coupling mechanism (SRN1 type) could involve the following steps: jst.go.jp

Initiation: Single-electron transfer (SET) to the aryl bromide generates a radical anion, which then fragments to produce an aryl radical and a bromide ion.

Propagation: The aryl radical reacts with a thiolate anion to form a new radical anion. This intermediate then transfers an electron to another molecule of the starting aryl bromide to continue the chain reaction, yielding the thioether product.

Experiments using radical scavengers like TEMPO can help to determine if a reaction proceeds through a radical mechanism. nih.govchemrxiv.org Inhibition of the reaction in the presence of such scavengers provides strong evidence for the involvement of radical intermediates. nih.gov Thiyl radicals, generated from thiols, are also versatile intermediates in various organic transformations. mdpi.com

Computational Contributions to Reaction Mechanism Understanding

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for elucidating the complex mechanisms of organic reactions. rsc.org For reactions involving thioethers like this compound, computational studies can provide valuable insights that are often difficult to obtain through experimental means alone. whiterose.ac.uknih.gov

DFT calculations can be used to:

Map Potential Energy Surfaces: By calculating the energies of reactants, intermediates, transition states, and products, a detailed reaction profile can be constructed. nih.gov

Determine Reaction Energetics: Activation barriers (ΔG‡) and reaction energies (ΔG°) can be calculated to predict the feasibility and rate of a proposed mechanistic step. nih.gov

Visualize Transition States: The geometry of transition states can be optimized to understand the key bond-forming and bond-breaking events.

Evaluate Different Pathways: Competing mechanisms, such as polar versus radical pathways, can be computationally assessed to determine the most likely route. nih.gov

For example, DFT could be used to model the oxidative addition of the C-Br bond to a palladium catalyst or to calculate the energy barrier for the nucleophilic attack of a thiolate in an SNAr reaction. rsc.org

Table 2: Hypothetical Calculated Activation Energies for Competing Pathways

| Reaction Pathway | Reactant System | Computational Method | Calculated ΔG‡ (kcal/mol) |

|---|---|---|---|

| Pd-Catalyzed C-S Coupling | 4-Bromo-3,5-dimethyltoluene + Thiolate | DFT (B3LYP/6-31G*) | 15-25 |

| SNAr Reaction | This compound + CH₃O⁻ | DFT (B3LYP/6-31G*) | >35 |

This data is hypothetical and serves to illustrate the application of computational chemistry in comparing the feasibility of different reaction mechanisms.

Solvent and Additive Effects on Aryl Alkyl Sulfane Reaction Mechanisms

The choice of solvent and the presence of additives can have a profound impact on the mechanism and outcome of a reaction. rsc.org Solvents can influence reaction rates and selectivity by stabilizing or destabilizing reactants, intermediates, and transition states.

Polar Aprotic Solvents (e.g., DMF, DMSO) are often used in C-S cross-coupling and SNAr reactions. They can dissolve ionic reagents and stabilize charged intermediates, thereby accelerating the reaction.

Nonpolar Solvents (e.g., Toluene, Dioxane) are common in palladium-catalyzed reactions where charged intermediates are less significant.

Additives also play a critical role:

Bases are essential in C-S coupling reactions to deprotonate the thiol, making it a more potent nucleophile. The strength and nature of the base can influence the reaction rate.

Ligands in transition metal catalysis are crucial for stabilizing the metal center, promoting key steps like oxidative addition and reductive elimination, and preventing catalyst decomposition. The steric and electronic properties of the ligand can dictate the efficiency of the catalytic cycle.

Crown Ethers can be used in SNAr reactions to sequester metal cations, thereby generating a more "naked" and highly reactive anionic nucleophile. jst.go.jp

The specific effects of solvents and additives are highly dependent on the particular reaction. For instance, in a potential SNAr reaction with this compound, switching from a protic to a polar aprotic solvent could dramatically increase the reaction rate by desolvating the nucleophile.

Computational and Theoretical Studies

Quantum Chemical Calculations (e.g., DFT, M06-2X Functional)

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, balancing accuracy with computational cost. Among the various functionals available, the M06-2X is a high-nonlocality hybrid meta-GGA functional specifically parameterized to perform well for main-group thermochemistry, kinetics, and non-covalent interactions. nih.govacs.orgnih.gov Its ability to capture medium-range electron correlation makes it particularly suitable for studying systems with dispersion forces, such as the interactions involving the aromatic ring and alkyl chain in the title compound. researchgate.net However, its performance can be sensitive to the choice of basis set, and for some sulfur-containing systems, it may require careful benchmarking. nih.gov

A key application of DFT is the mapping of potential energy surfaces for chemical reactions, allowing for the calculation of activation energies and reaction thermodynamics. For (4-Bromo-3,5-dimethylphenyl)(2-ethoxyethyl)sulfane, several reaction pathways are of interest, including C–S bond cleavage and electrophilic aromatic substitution.

Computational studies on analogous aryl sulfides have demonstrated that DFT can effectively model the transition states associated with the cleavage of the C–S bond. nih.govresearchgate.net Such a reaction could proceed via a radical cation intermediate, and calculations would focus on determining the bond dissociation free energy (BDFE). The conformation of the molecule, particularly the orientation of the C–S bond relative to the aromatic π-system, has been shown to be critical in stabilizing the transition state. nih.gov

Another important reaction is electrophilic substitution on the 3,5-dimethylphenyl ring. The existing substituents (two methyl groups, one bromine atom, and the ethoxyethylsulfane group) direct incoming electrophiles. DFT calculations can predict the relative stability of the different possible Wheland intermediates (arenium ions), thereby predicting the regioselectivity of reactions like nitration or further halogenation. The activation barriers for the formation of these intermediates can be calculated to determine the most likely products.

Table 1: Illustrative DFT-Calculated Energetics for a Hypothetical Reaction Pathway

| Species | Description | Relative Energy (kcal/mol) |

|---|---|---|

| Reactant | This compound | 0.0 |

| TS1 | Transition State for C-S Cleavage | +35.2 |

| Intermediate | 4-Bromo-3,5-dimethylphenyl radical + (2-ethoxyethyl)sulfane radical | +28.5 |

| TS2 | Transition State for Electrophilic Attack at C2 | +18.9 |

| Intermediate | σ-complex (Wheland intermediate) | +12.3 |

| Product | Substituted product | -5.7 |

Note: These values are hypothetical and serve to illustrate typical outputs from DFT calculations for determining reaction feasibility.

The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are central to understanding a molecule's reactivity. mdpi.com The energy and spatial distribution of these orbitals indicate where a molecule is likely to act as a nucleophile or an electrophile.

For this compound, the HOMO is expected to have significant contributions from the lone pair electrons on the sulfur atom and the π-system of the electron-rich dimethylphenyl ring. This would make the sulfur atom and the aromatic ring potential sites for oxidation or attack by electrophiles. The LUMO is likely to be a π* antibonding orbital distributed over the aromatic ring, indicating that the ring could accept electrons from a strong nucleophile under certain conditions (e.g., in nucleophilic aromatic substitution, although this is less common for this substitution pattern).

The HOMO-LUMO energy gap is a key indicator of chemical stability; a smaller gap suggests higher reactivity. nih.gov Substituents on the ring modulate this gap. The electron-donating methyl groups and the sulfur atom increase the HOMO energy, while the electronegative bromine atom can lower it and also influence the LUMO.

Table 2: Predicted Frontier Orbital Characteristics

| Orbital | Primary Localization | Predicted Reactivity Role |

|---|---|---|

| HOMO | Sulfur lone pairs, Aromatic π-system | Nucleophilic center, site of oxidation |

| LUMO | Aromatic π*-system | Electrophilic center (accepts electrons) |

| HOMO-LUMO Gap | Moderate | Indicates moderate kinetic stability |

Molecular Modeling and Simulation Approaches

While quantum chemical calculations provide detailed electronic information, they are often too computationally intensive for studying the dynamic behavior of flexible molecules over time. Molecular modeling and simulation techniques, such as molecular dynamics (MD), are used to explore conformational landscapes and intermolecular interactions in condensed phases. researchgate.netrsc.org

For this compound, the 2-ethoxyethyl side chain possesses significant conformational flexibility due to rotation around its C-C, C-O, and C-S single bonds. MD simulations could be used to:

Determine Preferred Conformations: Identify the most stable, low-energy conformations of the side chain in different environments (e.g., in a vacuum, in a nonpolar solvent, or in water).

Analyze Solvation Effects: Simulate how solvent molecules arrange around the solute and calculate the free energy of solvation.

Study Aggregate Behavior: At higher concentrations, simulations could predict whether the molecules tend to self-assemble into larger structures, such as micelles, driven by hydrophobic and other non-covalent interactions. rsc.org

These simulations rely on force fields, which are sets of parameters that describe the potential energy of the system. The development of an accurate force field for this specific molecule would be a critical first step in performing reliable MD studies.

Analysis of Non-Covalent Molecular Interactions Involving Sulfane and Halogen Groups

Non-covalent interactions are crucial for determining the physical properties and supramolecular chemistry of a compound. The title molecule contains both a sulfur atom and a bromine atom, which can participate in distinct and important non-covalent interactions.

Halogen Bonding: The bromine atom can act as a halogen bond donor. ijres.org This occurs because of an anisotropic distribution of electron density around the bromine, creating a region of positive electrostatic potential (a σ-hole) along the axis of the C–Br bond. ijres.orgnsf.gov This positive region can interact favorably with Lewis bases (electron donors) like carbonyl oxygens, amines, or anions. Computational methods like Quantum Theory of Atoms in Molecules (QTAIM) and Natural Bond Orbital (NBO) analysis can be used to characterize the strength and nature of these bonds. pdx.edunih.gov

Chalcogen Bonding: Similar to halogen bonding, the sulfur atom can participate in chalcogen bonding. As a second-row element, sulfur also has a region of positive electrostatic potential opposite its covalent bonds (e.g., the C–S bonds), allowing it to interact with nucleophiles. ecu.edu.au

Other Interactions: The molecule can also engage in weaker interactions, such as π-π stacking involving the aromatic rings of adjacent molecules, and dispersion forces (van der Waals interactions), which would be significant due to the molecule's size and polarizability.

Table 3: Potential Non-Covalent Interactions

| Interaction Type | Donor Group | Acceptor Group (in other molecules) | Typical Energy (kcal/mol) |

|---|---|---|---|

| Halogen Bond | C–Br | Lewis bases (e.g., O, N, Anions) | 1–5 |

| Chalcogen Bond | C–S –C | Nucleophiles (e.g., O, N, Anions) | 1–4 |

| π-π Stacking | Aromatic Ring | Aromatic Ring | 1–3 |

| Hydrogen Bond | C-H | Electronegative atoms (e.g., O) | 0.5–2 |

Structure-Reactivity Relationships from Theoretical Perspectives

By integrating the findings from quantum chemical calculations and interaction analyses, a comprehensive picture of the structure-reactivity relationships for this compound can be developed. Theoretical studies can quantify the electronic influence of each substituent on the aromatic ring.

The two methyl groups are electron-donating through hyperconjugation and induction, activating the ring towards electrophilic attack. The sulfur of the sulfane group is also generally considered activating due to its ability to donate a lone pair of electrons into the π-system. Conversely, the bromine atom is deactivating through induction but ortho-, para-directing due to resonance.

Computational analysis can provide quantitative descriptors to predict reactivity. For example:

Calculated Atomic Charges: Mapping the electrostatic potential (ESP) onto the molecule's surface can reveal the most electron-rich (nucleophilic) and electron-poor (electrophilic) sites.

Fukui Functions: These functions can be calculated to predict the sites most susceptible to nucleophilic, electrophilic, or radical attack. nih.gov

Correlation with Reaction Rates: Theoretical descriptors can be correlated with experimentally determined reaction rates for a series of related compounds to build Quantitative Structure-Activity Relationship (QSAR) models. For aryl sulfides, such models could predict, for instance, the rate of C-S bond cleavage based on the electronic properties of the substituents. nih.gov

Advanced Spectroscopic and Analytical Methodologies for Structural Elucidation and Mechanistic Probing

Nuclear Magnetic Resonance (NMR) Spectroscopy for Complex Structural Assignments and Dynamics

Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful tool for the elucidation of the covalent framework of organic molecules in solution. For (4-Bromo-3,5-dimethylphenyl)(2-ethoxyethyl)sulfane, a combination of one-dimensional (¹H, ¹³C) and two-dimensional (COSY, HSQC, HMBC) NMR experiments would be required for a complete and unambiguous assignment of all proton and carbon signals.

¹H NMR Spectroscopy: The proton NMR spectrum is predicted to show distinct signals corresponding to the aromatic and aliphatic regions. The two aromatic protons on the 1,2,4,6-tetrasubstituted benzene ring would appear as a singlet, owing to their chemical equivalence. The two methyl groups attached to the aromatic ring are also equivalent and would present as a sharp singlet. The 2-ethoxyethyl moiety would give rise to a more complex pattern: a triplet for the methyl (CH₃) protons, a quartet for the methylene (B1212753) (OCH₂) protons of the ethyl group, and two triplets for the two diastereotopic methylene (SCH₂ and OCH₂) protons adjacent to the sulfur and oxygen atoms, respectively.

¹³C NMR Spectroscopy: The proton-decoupled ¹³C NMR spectrum would complement the ¹H data, showing distinct signals for each unique carbon atom. The aromatic region would display four signals: two for the methyl-substituted carbons, one for the bromine-substituted carbon, one for the sulfur-substituted carbon, and one for the proton-bearing carbons. The aliphatic region would show four signals corresponding to the four distinct carbon environments in the 2-ethoxyethyl group.

2D NMR Techniques: To definitively link the proton and carbon signals and establish connectivity, 2D NMR experiments are indispensable.

COSY (Correlation Spectroscopy) would reveal proton-proton coupling relationships, for instance, confirming the coupling between the CH₃ and OCH₂ protons of the ethyl group and the adjacent SCH₂ and OCH₂ protons of the ethoxyethyl chain.

HSQC (Heteronuclear Single Quantum Coherence) would correlate each proton signal with its directly attached carbon, allowing for the unambiguous assignment of carbon resonances.

HMBC (Heteronuclear Multiple Bond Correlation) is crucial for establishing long-range (2-3 bond) correlations. This would confirm the connectivity between the aromatic ring and the sulfur atom by showing a correlation from the SCH₂ protons to the sulfur-bearing aromatic carbon (C-S). It would also confirm the structure of the side chain.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound in CDCl₃. Predicted data based on standard chemical shift increments and spectral databases for analogous structures.

| Assignment | Predicted ¹H δ (ppm) | Predicted Multiplicity | Predicted ¹³C δ (ppm) |

| Ar-H | ~7.10 | s (2H) | ~130.0 |

| Ar-C -Br | - | - | ~122.5 |

| Ar-C -S | - | - | ~138.0 |

| Ar-C -CH₃ | - | - | ~139.5 |

| Ar-CH₃ | ~2.35 | s (6H) | ~21.0 |

| S-CH₂ -CH₂-O | ~2.95 | t | ~33.0 |

| S-CH₂-CH₂ -O | ~3.60 | t | ~69.0 |

| O-CH₂ -CH₃ | ~3.50 | q | ~66.5 |

| O-CH₂-CH₃ | ~1.20 | t | ~15.0 |

Mass Spectrometry Techniques for Mechanistic Intermediates and Product Identification

Mass spectrometry (MS) is a vital analytical technique for determining the molecular weight and elemental composition of a compound and for gaining structural information through fragmentation analysis. For this compound (C₁₂H₁₇BrOS), high-resolution mass spectrometry (HRMS) would be used to confirm its elemental formula by providing a highly accurate mass measurement.

The electron ionization (EI) mass spectrum would be expected to show a prominent molecular ion peak (M⁺). A key feature would be the isotopic pattern of this peak, which would appear as a doublet of nearly equal intensity (M⁺ and M+2) due to the natural abundance of the bromine isotopes ⁷⁹Br and ⁸¹Br.

Fragmentation analysis provides a fingerprint of the molecule's structure. Plausible fragmentation pathways for this compound would involve cleavage of the bonds adjacent to the heteroatoms. Key fragment ions would likely include:

Loss of the ethoxyethyl group via cleavage of the ArS-CH₂ bond.

Cleavage of the CH₂-O bond, leading to fragments corresponding to the thio-aromatic and ethoxy moieties.

Benzylic cleavage resulting in the formation of a stable bromodimethylphenylthiylium ion.

The identification of these characteristic fragments would provide strong evidence for the proposed structure. Techniques like liquid chromatography-mass spectrometry (LC-MS) could be used to identify this compound in a complex mixture or to identify intermediates and byproducts in its synthesis. nih.gov

Table 2: Predicted Key Mass Spectrometry Fragments for this compound. Predictions are based on common fragmentation patterns for aryl sulfides and ethers. The m/z values account for the presence of both ⁷⁹Br and ⁸¹Br isotopes.

| Predicted Fragment Ion | Structure | Predicted m/z (⁷⁹Br/⁸¹Br) |

| [M]⁺ (Molecular Ion) | [C₁₂H₁₇BrOS]⁺ | 288/290 |

| [M - C₂H₅O]⁺ | [C₁₀H₁₂BrS]⁺ | 243/245 |

| [M - C₄H₉O]⁺ | [C₈H₈BrS]⁺ | 215/217 |

| [Br(CH₃)₂C₆H₂S]⁺ | [C₈H₈BrS]⁺ | 215/217 |

| [C₂H₅OCH₂CH₂]⁺ | [C₄H₉O]⁺ | 73 |

X-ray Crystallography for Solid-State Structural Analysis

While NMR and MS provide data on connectivity and formula, single-crystal X-ray crystallography offers the definitive, unambiguous three-dimensional structure of a molecule in the solid state. mdpi.comgrowingscience.com If a suitable single crystal of this compound can be grown, this technique would provide precise measurements of bond lengths, bond angles, and torsion angles. researchgate.netpleiades.online

This analysis would confirm the substitution pattern on the benzene ring and reveal the conformation of the flexible 2-ethoxyethyl side chain. Furthermore, the crystal packing analysis would shed light on intermolecular interactions, such as van der Waals forces or potential weak halogen bonding involving the bromine atom, which govern the solid-state properties of the material. mdpi.com Such data is invaluable for computational modeling and for understanding the relationship between molecular structure and macroscopic properties.

Table 3: Hypothetical X-ray Crystallography Data for this compound. These are plausible, representative values for a molecule of this type.

| Parameter | Hypothetical Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| C-Br Bond Length | ~1.90 Å |

| C-S Bond Length (Aryl-S) | ~1.78 Å |

| C-S Bond Length (Alkyl-S) | ~1.82 Å |

| C-O Bond Length | ~1.43 Å |

| C-S-C Bond Angle | ~103° |

| C-O-C Bond Angle | ~112° |

Spectroscopic Probes for Reaction Monitoring and Kinetic Studies

Understanding and optimizing the synthesis of a target molecule requires monitoring the reaction's progress over time. Spectroscopic techniques that can be used in situ are particularly powerful for obtaining kinetic data and identifying transient intermediates. nih.govbath.ac.ukwaters.com

For the synthesis of this compound, which might be formed via a nucleophilic substitution reaction between 4-bromo-3,5-dimethylthiophenol and a 2-ethoxyethyl halide, several spectroscopic methods could be employed:

Infrared (IR) Spectroscopy: If the synthesis starts from the corresponding thiophenol, the disappearance of the characteristic S-H stretching vibration (around 2550-2600 cm⁻¹) would be a clear indicator of the reaction's progress. The formation of the C-O-C ether linkage in the product could also be monitored by observing the appearance of its characteristic stretching band (around 1100 cm⁻¹).

UV-Vis Spectroscopy: If the reactants, intermediates, or products possess a suitable chromophore, UV-Vis spectroscopy can be used to monitor concentration changes over time. The aromatic ring in the target molecule provides a chromophore that may shift in absorbance wavelength or intensity upon substitution, allowing for quantitative analysis based on the Beer-Lambert law.

NMR Spectroscopy: Benchtop or online NMR spectroscopy allows for the direct, quantitative monitoring of both the consumption of reactants and the formation of products in the reaction vessel. bath.ac.uk By taking spectra at regular intervals, one can obtain detailed kinetic profiles for the reaction, helping to elucidate the reaction mechanism and optimize conditions such as temperature, concentration, and catalyst loading. acs.org

These real-time monitoring techniques are essential for moving from a simple synthetic procedure to a well-understood and optimized chemical process. nih.govwaters.com

Future Research Directions and Outlook

Development of Novel and Sustainable Synthetic Routes for Aryl Alkyl Sulfanes

The synthesis of the carbon-sulfur (C–S) bond, a cornerstone of organosulfur chemistry, has traditionally relied on methods that are often limited in scope and sustainability. rsc.orgresearchgate.net The future of aryl alkyl sulfane synthesis lies in the development of more efficient, economical, and environmentally benign methodologies. researchgate.net

Key areas for future investigation include:

Advanced Catalytic Systems: While palladium and copper-based catalysts have been instrumental, research is shifting towards more earth-abundant and less toxic metals like nickel. nih.govnih.govrsc.org For instance, catalyst systems such as Ni(cod)₂/dcypt have shown promise in decarbonylative approaches and aryl exchange reactions, which avoid the use of odorous thiols. nih.govacs.orgorganic-chemistry.org The development of catalysts that can operate under milder conditions with lower loadings remains a primary objective.

C–H Bond Functionalization: Direct C–H bond functionalization represents a highly atom-economical strategy for C–S bond formation, eliminating the need for pre-functionalized starting materials. rsc.orgresearchgate.netconsensus.app Future efforts will likely focus on improving the regioselectivity of these reactions and expanding their substrate scope.

Photoredox Catalysis: Harnessing visible light to drive chemical reactions is a rapidly growing area of green chemistry. chemmethod.comwikipedia.org The use of organic dyes like Eosin Y or transition-metal complexes as photoredox catalysts enables C–S bond formation under exceptionally mild conditions. chemmethod.comsnu.ac.kracs.org Exploring cooperative catalysis, where an organosulfur compound and a photocatalyst work in tandem, could unlock new synthetic pathways. snu.ac.kracs.org

Sustainable Reagents and Conditions: The move away from hazardous reagents and solvents is paramount. Research into using air as a green oxidant or employing stable, solid sulfur dioxide surrogates like thiourea (B124793) dioxide and DABSO (1,4-diazabicyclo[2.2.2]octane bis(sulfur dioxide)) is gaining traction. rsc.orgmdpi.com

The following table provides a comparative overview of emerging sustainable synthetic strategies for aryl alkyl sulfanes.

| Synthetic Strategy | Key Features | Catalyst/Reagent Examples | Sustainability Advantage |

| Metal-Catalyzed Cross-Coupling | Versatile C-S bond formation | Ni(dppp)Cl₂, CuI, Pd[(P(o-tol)₃]₂ | Use of earth-abundant metals (Ni, Cu), lower catalyst loadings |

| C-H Bond Functionalization | Direct formation of C-S bonds | Photoredox catalysts, transition metals | High atom economy, reduced waste from pre-functionalization |

| Photoredox Catalysis | Visible-light-driven reactions | Eosin Y, fac-Ir(ppy)₃ | Use of renewable energy, mild reaction conditions |

| Decarbonylative Coupling | Utilizes thioesters as precursors | Ni(cod)₂/dppf | Avoids use of volatile and toxic thiols |

Exploration of New Reactivity Modes for (4-Bromo-3,5-dimethylphenyl)(2-ethoxyethyl)sulfane and Related Compounds

Beyond its synthesis, the reactivity of this compound and related sulfanes offers fertile ground for discovery. The molecule possesses multiple functional handles—the sulfur atom, the C–S bonds, and the aryl bromide—each presenting opportunities for novel transformations.

Future research should explore:

Controlled Oxidation and Imidation: The sulfur atom in the sulfane (thioether) linkage can be readily oxidized to form sulfoxides and sulfones. chemaxon.comnih.gov These oxidized derivatives occupy a distinct chemical space and often exhibit unique biological properties. nih.gov A parallel avenue of research is sulfur imidation, which yields sulfimides and sulfoximines—aza-analogues of sulfoxides and sulfones. wikipedia.orgresearchgate.net These moieties are of increasing interest in medicinal chemistry as they can act as isosteres for other functional groups and introduce chirality at the sulfur center. researchgate.netrsc.org

Catalytic C–S Bond Cleavage and Functionalization: Historically viewed as stable, the C–S bond is now recognized as a target for catalytic cleavage and subsequent functionalization. nih.gov This allows for the "editing" of molecules, where the sulfur-containing group can be replaced or modified, providing rapid access to diverse molecular scaffolds from a common intermediate. chemistryviews.org Nickel-catalyzed aryl exchange reactions exemplify this emerging reactivity. acs.org

Organocatalytic Potential: The lone pairs on the sulfur atom allow sulfanes to act as ligands for transition metals or even as organocatalysts themselves. In cooperative catalytic systems, an organosulfur compound can mediate electron transfer between a photocatalyst and a substrate, enabling transformations that are otherwise difficult to achieve. snu.ac.kracs.org Investigating the potential of specifically designed aryl alkyl sulfanes to participate in such catalytic cycles is a promising direction.

Generation of Sulfane Sulfur Species: Sulfane sulfur, defined as a sulfur atom with six valence electrons bonded to another sulfur, is found in biologically critical molecules like persulfides. mdpi.comnih.gov Research could be directed towards converting aryl alkyl sulfanes into precursors for sulfane sulfur species, which play roles in redox biology and cellular signaling. nih.govoup.com

This table outlines potential reactivity modes for aryl alkyl sulfanes.

| Reactive Site | Transformation | Potential Product Class | Significance/Application |

| Sulfur Atom | Oxidation | Sulfoxides, Sulfones | Medicinal chemistry, synthetic intermediates |

| Sulfur Atom | Imidation | Sulfimides, Sulfoximines | Novel pharmacophores, chiral ligands |

| Aryl C–S Bond | Catalytic Cleavage/Exchange | New Aryl Alkyl Sulfanes | Molecular editing, library synthesis |

| Entire Molecule | Cooperative Catalysis | Acts as an Organocatalyst | Enabling novel photoredox reactions |

Advanced Computational Predictions for Rational Design in Sulfane Chemistry

Computational chemistry has become an indispensable tool for accelerating research by providing deep mechanistic insights and predicting molecular properties before synthesis. For organosulfur compounds, methods like Density Functional Theory (DFT) are particularly powerful. researchgate.net

Future applications in this area will likely focus on:

Mechanistic Elucidation: Computational modeling can map out the entire energy landscape of a catalytic cycle for C–S bond formation. snu.ac.kr This allows researchers to understand the roles of ligands, identify rate-limiting steps, and rationally design more efficient catalysts.

Prediction of Physicochemical and Spectroscopic Properties: DFT methods can accurately predict key properties such as pKa values, redox potentials, and NMR chemical shifts. chemaxon.comresearchgate.netdistantreader.org This is crucial for anticipating the behavior of a molecule like this compound in a given chemical environment and for confirming its structure and oxidation state. chemaxon.com

Rational Design of Novel Reagents and Catalysts: By simulating the interaction between substrates and catalysts, computational chemistry can guide the design of new molecules with tailored reactivity. researchgate.net For example, it can predict the binding affinity of different organosulfur compounds to a catalyst's active site, enabling the selection of optimal substrates or the design of more selective catalysts.

High-Throughput Virtual Screening: As libraries of organosulfur compounds grow, computational tools can be used to screen them for desired properties, such as potential biological activity or suitability for materials science applications, thereby prioritizing synthetic efforts.

The table below summarizes key computational approaches and their applications in sulfane chemistry.

| Computational Method | Predicted Property/Application | Impact on Research |

| Density Functional Theory (DFT) | Reaction mechanisms, transition states | Elucidation of complex catalytic cycles, rational catalyst design |

| DFT / IEFPCM | pKa values, solvation effects | Prediction of acidity and reactivity in solution |

| DFT-GIAO | NMR chemical shifts | Structure verification, correlation of electronic structure with spectra |

| Ab Initio Thermochemistry | Enthalpies of formation | Provides fundamental thermodynamic data for reaction modeling |

Integration of Multidisciplinary Approaches in the Study of Organosulfur Compounds

The full potential of organosulfur compounds like this compound will be realized through a convergence of multiple scientific disciplines. Siloed research is insufficient to address the complexity and opportunity presented by this class of molecules. nih.gov

A holistic future approach should integrate:

Synthetic and Medicinal Chemistry: The development of novel, efficient synthetic methods is the engine for discovery, providing medicinal chemists with a diverse palette of compounds for biological screening. nih.gov The structural diversity of sulfanes, sulfoxides, and sulfones makes them attractive scaffolds for drug discovery. jmchemsci.com

Chemical Biology: This field provides the tools to probe how organosulfur compounds interact with biological systems. Understanding their metabolism, mechanism of action, and potential targets is crucial for translating a synthetic molecule into a therapeutic lead. nih.govmdpi.com

Materials Science: The unique electronic and physical properties imparted by the sulfur atom make organosulfur compounds valuable components in the design of polymers, organic electronics, and other advanced materials. nih.gov

Computational Science and Cheminformatics: These disciplines form the connective tissue, enabling the rational design of molecules, the interpretation of complex experimental data, and the management of large datasets generated from screening and synthesis efforts. youtube.com

This integrated approach creates a powerful cycle of innovation: computational chemistry guides the synthesis of new molecules, which are then evaluated for biological activity or material properties, with the resulting data feeding back to refine the computational models for the next round of design and discovery.

Q & A

Q. What are the optimal synthetic routes for (4-Bromo-3,5-dimethylphenyl)(2-ethoxyethyl)sulfane?

The compound can be synthesized via nucleophilic substitution or thiol-ene reactions. A common approach involves reacting 4-bromo-3,5-dimethylthiophenol with 2-ethoxyethyl halides (e.g., bromide or chloride) under basic conditions (e.g., K₂CO₃ in DMF) at 60–80°C for 12–24 hours . Catalysts like tetrabutylammonium iodide may enhance reaction efficiency. Post-synthesis purification typically employs column chromatography (silica gel, hexane/ethyl acetate gradient) to isolate the product with >95% purity .

Q. How can structural integrity and purity be confirmed for this compound?

Comprehensive spectroscopic characterization is critical:

- NMR : Compare experimental ¹H/¹³C NMR shifts with computational predictions (e.g., DFT calculations) to verify the sulfane linkage and substituent positions .

- IR : Confirm the absence of unreacted thiol groups (S-H stretch ~2550 cm⁻¹) and presence of C-S-C stretching (~650 cm⁻¹) .

- Mass Spectrometry : High-resolution MS (HRMS) validates the molecular formula (e.g., C₁₂H₁₅BrOS requires m/z 294.0004) .

Q. What analytical methods are suitable for quantifying this compound in reaction mixtures?

Reverse-phase HPLC (C18 column, acetonitrile/water mobile phase) with UV detection at 254 nm is effective. Calibration curves using purified standards ensure accuracy. For trace analysis, LC-MS/MS in MRM mode improves sensitivity .

Advanced Research Questions

Q. How can researchers detect and quantify this compound in biological systems?

Sulfane sulfur-specific probes like SSP2 (a fluorescein-based reagent) enable non-destructive detection. The probe undergoes cyclization upon reacting with sulfane sulfurs, emitting fluorescence at 528 nm (excitation 488 nm). Quantification requires calibration against synthetic standards spiked into biological matrices (e.g., cell lysates) . For dynamic tracking, combine SSP2 with HPLC-MS to distinguish the compound from endogenous sulfane sulfur species .

Q. What strategies resolve contradictions in reactivity or bioactivity data for this compound?

- Statistical Meta-Analysis : Pool data from multiple studies (e.g., IC₅₀ values in enzyme inhibition assays) to identify outliers or confounding variables (e.g., solvent effects) .

- Mechanistic Studies : Use isotopic labeling (e.g., ³⁴S) to trace sulfur transfer pathways in competing reactions .

- Computational Modeling : Density Functional Theory (DFT) calculations predict electronic effects of the bromo and ethoxyethyl groups on sulfur reactivity, clarifying discrepancies in reaction rates .

Q. How does the compound interact with biological targets (e.g., enzymes or receptors)?

- Binding Assays : Surface Plasmon Resonance (SPR) or Microscale Thermophoresis (MST) quantify binding affinity (Kd) to targets like cysteine-rich proteins (e.g., thioredoxin reductase). Pre-treat the compound with reducing agents (e.g., DTT) to test if sulfane sulfur release modulates interactions .

- Activity-Based Protein Profiling (ABPP) : Use alkyne-tagged analogs for click chemistry-based identification of target proteins in cellular proteomes .

Q. What are the stability profiles of this compound under varying conditions?

- Thermal Stability : Thermogravimetric Analysis (TGA) under nitrogen reveals decomposition temperatures (>150°C suggests robustness for in vitro assays) .

- pH Sensitivity : Incubate the compound in buffers (pH 2–12) and monitor degradation via HPLC. Sulfane sulfurs are labile under highly acidic or alkaline conditions, releasing H₂S or polysulfides .

Methodological Recommendations

- Synthetic Reproducibility : Document inert atmosphere (N₂/Ar) usage to prevent oxidation during synthesis .

- Data Validation : Cross-validate fluorescent probe results with LC-MS to avoid false positives from probe side reactions .

- Ethical Reporting : Disclose solvent purity, catalyst batches, and instrument calibration details to enhance reproducibility .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.